

Application Notes and Protocols: BI 689648 in Primary Aldosteronism Research

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Compound of Interest

Compound Name: BI 689648

Cat. No.: B10801024

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Introduction

Primary aldosteronism is a common cause of secondary hypertension, characterized by the excessive and autonomous production of aldosterone from the adrenal glands.[1] This hormonal overproduction leads to sodium retention, potassium loss, high blood pressure, and an increased risk of cardiovascular and renal damage, independent of the effects of hypertension.[2][3][4] Research into the pathophysiology and treatment of primary aldosteronism often requires specific tools to modulate the production of aldosterone.

BI 689648 is a novel, potent, and highly selective aldosterone synthase (AS) inhibitor.[5] Aldosterone synthase, encoded by the CYP11B2 gene, is the key enzyme responsible for the final step of aldosterone synthesis. Due to the high sequence homology (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1), developing selective inhibitors has been a significant challenge. **BI 689648** has demonstrated superior selectivity for aldosterone synthase over cortisol synthase, making it a valuable research tool for investigating the specific effects of aldosterone inhibition without the confounding effects of cortisol suppression.

These application notes provide an overview of **BI 689648**'s characteristics and detailed protocols for its use in preclinical research relevant to primary aldosteronism.

Data Presentation

In Vitro Inhibitory Activity of BI 689648 and Comparators

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of **BI 689648** and other aldosterone synthase inhibitors against aldosterone synthase (AS; CYP11B2) and cortisol synthase (CS; CYP11B1). The data highlights the high selectivity of **BI 689648**.

| Compound | Aldosterone Synthase (AS; CYP11B2) IC ₅₀ (nM) | Cortisol Synthase (CS; CYP11B1) IC ₅₀ (nM) | Selectivity Ratio (CS IC ₅₀ / AS IC ₅₀) |
|-----------|--|---|--|
| BI 689648 | 2.0 | 300 | 150-fold |
| FAD286 | 3.0 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |

Data sourced from studies in cynomolgus monkey-based models.

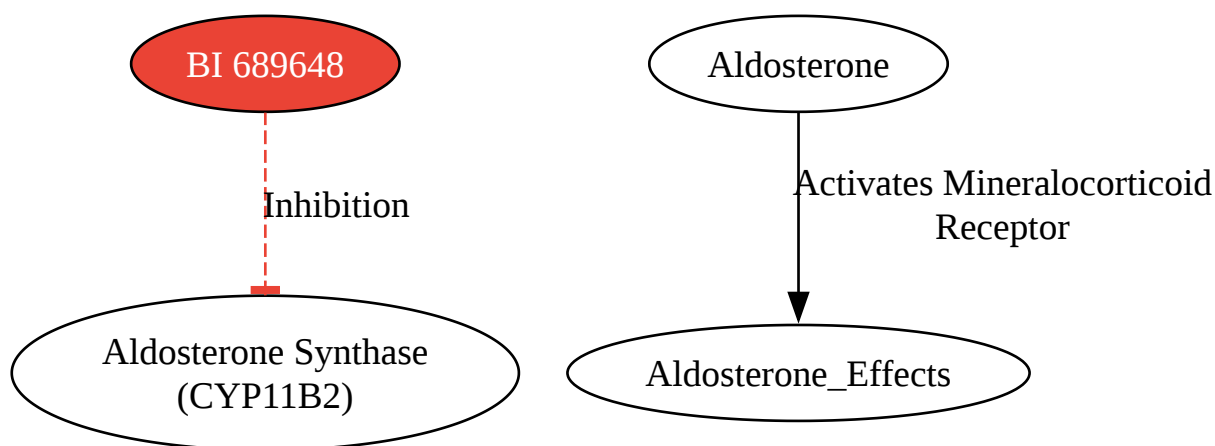
Preclinical Pharmacokinetics of BI 689648 in Cynomolgus Monkeys

This table outlines the pharmacokinetic properties of **BI 689648** following oral administration in cynomolgus monkeys.

| Parameter | Value | Conditions |
|---|---------|-----------------------|
| Dose | 5 mg/kg | Oral administration |
| Peak Plasma Concentration (C _{max}) | ~500 nM | In cynomolgus monkeys |

This concentration is well above the IC₅₀ for aldosterone synthase, suggesting effective target engagement in vivo.

Signaling Pathway and Mechanism of Action



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Experimental Protocols

In Vitro Aldosterone and Cortisol Synthase Inhibition Assay

This protocol is designed to determine the in vitro potency and selectivity of **BI 689648**.

Objective: To measure the IC₅₀ values of **BI 689648** for aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Materials:

- **BI 689648**
- Homogenized adrenal glands from a suitable species (e.g., cynomolgus monkey)
- Substrates for CYP11B2 (e.g., 11-deoxycorticosterone) and CYP11B1 (e.g., 11-deoxycortisol)
- 96-well plates
- Incubator
- LC-MS/MS for steroid quantification

Procedure:

- Prepare serial dilutions of **BI 689648** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the appropriate substrate for either the CYP11B2 or CYP11B1 assay.
- Add the adrenal gland homogenate to each well.
- Add the different concentrations of **BI 689648** to the wells. Include vehicle-only controls.
- Incubate the plates at 37°C for a specified time to allow for the enzymatic reaction.
- Stop the reaction by adding a quenching solution (e.g., acetonitrile).
- Analyze the production of aldosterone (from 11-deoxycorticosterone) or cortisol (from 11-deoxycortisol) in each well using LC-MS/MS.
- Calculate the percent inhibition for each concentration of **BI 689648** relative to the vehicle control.
- Determine the IC₅₀ values by fitting the concentration-response data to a suitable pharmacological model.

In Vivo Adrenocorticotrophic Hormone (ACTH) Challenge Model in Non-Human Primates

This protocol evaluates the in vivo efficacy and selectivity of **BI 689648** in a model that stimulates adrenal steroid production.

Objective: To assess the effect of **BI 689648** on ACTH-stimulated aldosterone and cortisol levels in vivo.

Experimental Workflow:

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Materials:

- Cynomolgus monkeys
- **BI 689648** formulated for oral administration
- Vehicle control
- Adrenocorticotrophic hormone (ACTH)
- Blood collection supplies
- LC-MS/MS for steroid and drug quantification

Procedure:

- Fast the animals overnight prior to the study.
- Administer a single oral dose of **BI 689648** or vehicle to the monkeys.
- At a specified time post-dose, administer a bolus of ACTH to stimulate the adrenal glands.
- Collect blood samples at a predetermined time after the ACTH challenge (e.g., 15 minutes, which is the typical time for peak aldosterone and cortisol response).
- Process the blood samples to obtain plasma.
- Analyze the plasma for concentrations of aldosterone, cortisol, and **BI 689648** using a validated LC-MS/MS method.
- Compare the aldosterone and cortisol levels in the **BI 689648**-treated groups to the vehicle-treated group to determine the in vivo inhibitory effect.
- Correlate the plasma concentrations of **BI 689648** with the observed inhibition of aldosterone and cortisol to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Application in Primary Aldosteronism Research

BI 689648's high selectivity makes it a superior tool for dissecting the specific roles of aldosterone in the pathophysiology of primary aldosteronism. Potential research applications

include:

- **Preclinical Models of Primary Aldosteronism:** In animal models that overproduce aldosterone, **BI 689648** can be used to specifically lower aldosterone levels and assess the impact on blood pressure, cardiovascular remodeling, renal fibrosis, and other downstream effects of aldosterone excess.
- **Investigating Aldosterone-Mediated Signaling:** By selectively inhibiting aldosterone production, researchers can study the direct consequences on the mineralocorticoid receptor and other potential non-genomic pathways without the off-target effects on the glucocorticoid pathway.
- **Target Validation:** The use of a highly selective inhibitor like **BI 689648** can help validate aldosterone synthase as a therapeutic target for primary aldosteronism and other diseases characterized by aldosterone excess.
- **Comparative Studies:** **BI 689648** can be used as a benchmark compound to evaluate the selectivity and efficacy of newly developed aldosterone synthase inhibitors.

Conclusion

BI 689648 is a potent and exceptionally selective aldosterone synthase inhibitor that serves as a critical tool for research in primary aldosteronism. Its ability to potently suppress aldosterone production without significantly affecting cortisol levels allows for a more precise investigation into the aldosterone-driven pathologies characteristic of this condition. The protocols provided herein offer a framework for utilizing **BI 689648** in both in vitro and in vivo settings to advance our understanding of primary aldosteronism and to explore novel therapeutic strategies.

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